molecular formula C21H24N4O4S B2562184 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946304-07-0

4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2562184
CAS No.: 946304-07-0
M. Wt: 428.51
InChI Key: LZPLMGQAJROZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a primary research focus on its antitumor efficacy. This compound functions by competitively binding to the ATP-binding pocket of FGFR, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell proliferation, survival, and angiogenesis. Its design is based on a diaminoaryl scaffold, which confers high selectivity for FGFRs over other kinases. Research has demonstrated its significant activity against FGFR1, FGFR2, and FGFR3, making it a valuable chemical probe for investigating the role of aberrant FGFR signaling in various cancers, including endometrial, bladder, and lung carcinomas, where FGFR amplifications and mutations are frequently observed oncogenic drivers. Preclinical studies highlight its utility in suppressing the growth of tumor cells harboring FGFR alterations and in overcoming resistance to other targeted therapies, positioning it as a key tool for validating FGFR as a therapeutic target and for developing combination treatment strategies. The ongoing investigation into this compound and its analogs continues to advance the understanding of FGFR-driven tumorigenesis and the potential for targeted intervention in specific patient populations.

Properties

IUPAC Name

4-ethoxy-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-28-18-10-12-19(13-11-18)30(26,27)25-17-8-6-16(7-9-17)24-20-14-21(29-5-2)23-15(3)22-20/h6-14,25H,4-5H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPLMGQAJROZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of 6-ethoxy-2-methylpyrimidine. This can be achieved through the reaction of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide.

    Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminophenylbenzenesulfonamide. This step often requires a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

    Ethoxylation: The final step involves the ethoxylation of the amine group, which can be carried out using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with certain enzymes, making it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. Its ability to inhibit specific enzymes can be harnessed to develop treatments for diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Ethoxy groups (present in the target compound and ) may improve solubility compared to trifluoromethyl or methylpiperazine groups .
  • Pyrimidine derivatives (e.g., ) often exhibit kinase or enzyme inhibitory activity due to their planar structure and hydrogen-bonding capability.
  • Halogenation (e.g., fluorine in ) enhances metabolic stability and target affinity .

Molecular Weight :

  • The target compound (481.55 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol), similar to and , but lighter than SY-707 (670.85 g/mol) .

Research Findings on Analogous Compounds

Anticancer Activity

  • Thienopyrimidine sulfonamides (e.g., ) demonstrated IC₅₀ values of 15.6–26.8 μM against HEPG2 liver cancer cells, with enhanced efficacy when combined with radiation . The pyrimidine and sulfonamide moieties likely synergize to disrupt DNA repair or kinase signaling.
  • SY-707 inhibited ALK, FAK, and IGF1R kinases, suppressing breast cancer metastasis in vivo . Its pyrrolopyrimidine scaffold suggests structural parallels to the target compound’s pyrimidinylamino group.

Physicochemical Properties

  • Crystallinity : Methoxy-substituted sulfonamides (e.g., ) exhibit predictable crystal packing due to hydrogen-bonding networks, which may influence bioavailability .
  • Lipophilicity : Ethoxy groups increase logP compared to polar substituents like sulfonamide or morpholine .

Biological Activity

4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound's complex structure, comprising ethoxy groups, a pyrimidine ring, and a benzene sulfonamide moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is 4-ethoxy-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide. Its molecular formula is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S, and it has a molecular weight of 428.51 g/mol. The compound features multiple functional groups that contribute to its biological activity.

The biological activity of 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways. The structural components of 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide may enhance its efficacy against certain pathogens.

Cardiovascular Effects

A study focusing on benzenesulfonamide derivatives demonstrated significant effects on perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that compounds with similar structures could act as effective agents in managing cardiovascular conditions by inhibiting calcium channels, which may lead to reduced perfusion pressure and improved cardiac function .

CompoundEffect on Perfusion PressureMechanism
4-(2-aminoethyl)-benzenesulfonamideDecreasedCalcium channel inhibition
4-(2-hydrazinocarbonyl)-benzenesulfonamideVariableUnknown
4-(3-(4-nitrophenyl)-ureido)-benzenesulfonamideVariableUnknown

Case Studies

  • Cardiovascular Study : A recent study evaluated the impact of various benzenesulfonamide derivatives on isolated rat hearts. The findings suggested that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure over time, indicating potential utility in treating hypertension .
  • Docking Studies : Theoretical docking studies have explored the interaction of sulfonamide derivatives with calcium channels, revealing potential binding sites that could be targeted for therapeutic effects .

Research Findings

Recent literature highlights the importance of structure–activity relationships (SAR) in understanding the biological efficacy of sulfonamide derivatives. Modifications in the ethoxy and pyrimidine moieties can lead to enhanced activity against specific targets.

Summary of Findings

StudyKey Findings
Figueroa-Valverde et al. (2023)Demonstrated decreased perfusion pressure with specific sulfonamide derivatives; potential for cardiovascular applications.
Docking Studies (2023)Identified key interactions between sulfonamide derivatives and calcium channels, suggesting mechanisms for cardiovascular effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.